molecular formula C7H12N2O B2395012 1-ethyl-5-(methoxymethyl)-1H-pyrazole CAS No. 1856076-42-0

1-ethyl-5-(methoxymethyl)-1H-pyrazole

Cat. No.: B2395012
CAS No.: 1856076-42-0
M. Wt: 140.186
InChI Key: PCJHKAIIVGEJTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-5-(methoxymethyl)-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the first position and a methoxymethyl group at the fifth position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-(methoxymethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of ethylhydrazine with an appropriate methoxymethyl-substituted ketone or aldehyde. The reaction typically proceeds under acidic or basic conditions, leading to the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

1-ethyl-5-(methoxymethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-ethyl-5-(methoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-5-(methoxymethyl)-1H-pyrazol-3-amine: This compound has an amine group at the third position, which may confer different chemical and biological properties.

    1-ethyl-5-(methoxymethyl)-2,4(1H,3H)-pyrimidinedione: This compound contains a pyrimidine ring instead of a pyrazole ring, leading to different reactivity and applications.

Uniqueness

1-ethyl-5-(methoxymethyl)-1H-pyrazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both ethyl and methoxymethyl groups provides distinct steric and electronic effects, making it a valuable compound for various applications.

Properties

IUPAC Name

1-ethyl-5-(methoxymethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-9-7(6-10-2)4-5-8-9/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJHKAIIVGEJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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